3-Thia-9-azabicyclo[3.3.1]nonan-7-one
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Overview
Description
3-Thia-9-azabicyclo[331]nonan-7-one is a bicyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Thia-9-azabicyclo[3.3.1]nonan-7-one can be synthesized through a double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . Another method involves the reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes, leading to a mixture of two stereoisomeric secondary alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary alcohols.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Alkali metal hydride complexes such as sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Thia-9-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an analgesic, antiarrhythmic, and antibacterial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological mechanisms and interactions.
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be due to its interaction with opioid receptors, while its antiarrhythmic properties could be related to its influence on ion channels in cardiac cells .
Comparison with Similar Compounds
Similar Compounds
7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: These compounds share a similar bicyclic structure and have been synthesized using similar methods.
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one: This compound also has a bicyclic structure and undergoes similar chemical reactions.
Uniqueness
3-Thia-9-azabicyclo[3.3.1]nonan-7-one is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-thia-9-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C7H11NOS/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2 |
InChI Key |
NNSIOAGUOSMXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(N2)CC1=O |
Origin of Product |
United States |
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